molecular formula C34H26N2O2 B5063399 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole

2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole

Cat. No.: B5063399
M. Wt: 494.6 g/mol
InChI Key: QPQCFRIIUPTOSJ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazole ring substituted with 4-methylphenyl and two 4-phenoxyphenyl groups, contributing to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylbenzaldehyde, 4-phenoxybenzaldehyde, and ammonium acetate in the presence of a catalyst can yield the desired imidazole compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the phenyl groups can interact with biological membranes, affecting cell signaling and function.

Comparison with Similar Compounds

  • 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
  • 2-(4-methylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
  • 2-(4-methylphenyl)-4,5-bis(4-chlorophenyl)-1H-imidazole

Comparison: Compared to similar compounds, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole exhibits unique properties due to the presence of phenoxy groups. These groups enhance its solubility in organic solvents and influence its reactivity and interaction with biological systems. The compound’s distinct structural features make it a valuable subject for further research and application development.

Properties

IUPAC Name

2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N2O2/c1-24-12-14-27(15-13-24)34-35-32(25-16-20-30(21-17-25)37-28-8-4-2-5-9-28)33(36-34)26-18-22-31(23-19-26)38-29-10-6-3-7-11-29/h2-23H,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQCFRIIUPTOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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